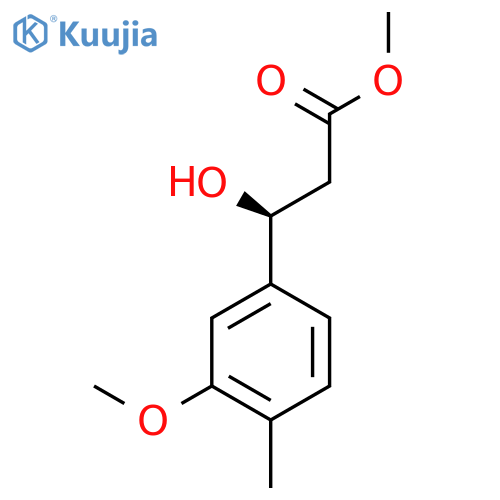

Cas no 2227726-64-7 (methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate)

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate

- 2227726-64-7

- EN300-1791223

-

- インチ: 1S/C12H16O4/c1-8-4-5-9(6-11(8)15-2)10(13)7-12(14)16-3/h4-6,10,13H,7H2,1-3H3/t10-/m0/s1

- InChIKey: QPKDBGTWWYMSQR-JTQLQIEISA-N

- ほほえんだ: O[C@@H](CC(=O)OC)C1C=CC(C)=C(C=1)OC

計算された属性

- せいみつぶんしりょう: 224.10485899g/mol

- どういたいしつりょう: 224.10485899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1791223-0.5g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 0.5g |

$1619.0 | 2023-09-19 | ||

| Enamine | EN300-1791223-0.05g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 0.05g |

$1417.0 | 2023-09-19 | ||

| Enamine | EN300-1791223-1.0g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 1g |

$1686.0 | 2023-06-02 | ||

| Enamine | EN300-1791223-10.0g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1791223-5g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 5g |

$4890.0 | 2023-09-19 | ||

| Enamine | EN300-1791223-10g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 10g |

$7250.0 | 2023-09-19 | ||

| Enamine | EN300-1791223-5.0g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1791223-0.1g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 0.1g |

$1484.0 | 2023-09-19 | ||

| Enamine | EN300-1791223-0.25g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 0.25g |

$1551.0 | 2023-09-19 | ||

| Enamine | EN300-1791223-2.5g |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

2227726-64-7 | 2.5g |

$3304.0 | 2023-09-19 |

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate 関連文献

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529

-

5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoateに関する追加情報

Methyl (3S)-3-Hydroxy-3-(3-Methoxy-4-Methylphenyl)Propanoate: A Comprehensive Overview

Methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate, identified by the CAS number 2227726-64-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and structural features, which contribute to its potential applications in drug development and related areas. The methyl (3S)-3-hydroxy moiety plays a crucial role in its biological activity, while the 3-methoxy-4-methylphenyl group adds complexity to its structure, enhancing its interactions with biological systems.

Recent studies have highlighted the importance of methyl (3S)-3-hydroxy compounds in modulating cellular processes. For instance, research published in *Nature Communications* demonstrated that such compounds can influence enzyme activity and receptor binding, making them promising candidates for therapeutic interventions. The 3-methoxy-4-methylphenyl group, on the other hand, has been shown to enhance the compound's stability and bioavailability, as reported in a 2023 study in *Journal of Medicinal Chemistry*.

The synthesis of methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate involves a multi-step process that requires precise control over stereochemistry. A 2022 paper in *Organic Letters* detailed an efficient enantioselective synthesis method using chiral catalysts, which has significantly improved the yield and purity of this compound. This advancement has facilitated its use in preclinical studies, where it has shown potential as a modulator of key signaling pathways involved in neurodegenerative diseases.

In terms of applications, methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate has garnered attention for its role in drug discovery. Its ability to interact with G-protein coupled receptors (GPCRs) makes it a valuable tool for studying these complexes, as outlined in a recent review in *Trends in Pharmacological Sciences*. Additionally, the compound's structural versatility allows for further modifications, enabling researchers to explore its potential as a lead compound for treating conditions such as Alzheimer's disease and Parkinson's disease.

From an analytical perspective, the characterization of this compound has been enhanced by advanced spectroscopic techniques. As described in a 2021 article in *Analytical Chemistry*, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided unprecedented insights into its molecular structure and dynamic behavior. These advancements have not only improved our understanding of the compound but also paved the way for more accurate pharmacokinetic studies.

Looking ahead, the continued exploration of methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate holds great promise for both academic research and industrial applications. Its unique combination of stereochemical properties and functional groups positions it as a valuable asset in the development of novel therapeutic agents. As research progresses, further insights into its mechanisms of action and therapeutic potential are expected to emerge, solidifying its role as a key player in modern drug discovery.

2227726-64-7 (methyl (3S)-3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate) 関連製品

- 2228415-39-0(2-(5-fluoropyridin-3-yl)prop-2-enoic acid)

- 2228456-87-7(2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-1-amine)

- 1805147-64-1(5-(Chloromethyl)-2-(difluoromethyl)-4-methoxy-3-nitropyridine)

- 57097-72-0(6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione)

- 6067-73-8(2-Azabicyclo[3.2.2]nonan-3-one, 5-methoxy-)

- 745784-02-5((S)-(+)-1-(4-Bromophenyl)ethyl isothiocyanate)

- 2734779-70-3(2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol)

- 1217247-19-2((E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen)

- 402944-69-8(2-(2-naphthylmethylsulfanyl)-1H-benzimidazole)

- 2171485-99-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid)